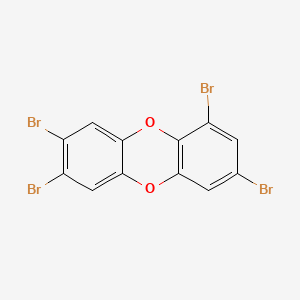
1,3,7,8-Tetrabromodibenzo-p-dioxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,7,8-Tetrabromodibenzo-p-dioxin is a brominated derivative of dibenzo-p-dioxin. It is structurally similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin, one of the most potent dioxins. Dioxins, including this compound, are known for their environmental persistence and potential toxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,7,8-Tetrabromodibenzo-p-dioxin can be synthesized through the bromination of dibenzo-p-dioxin. The reaction typically involves the use of bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes, often scaled up to meet production demands. The use of high-resolution gas chromatography and mass spectrometry ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3,7,8-Tetrabromodibenzo-p-dioxin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of brominated dibenzofurans.
Reduction: Reduction reactions can remove bromine atoms, potentially forming less brominated derivatives.
Substitution: Halogen exchange reactions can replace bromine atoms with other halogens.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include various brominated and halogenated derivatives of dibenzo-p-dioxin .
Scientific Research Applications
1,3,7,8-Tetrabromodibenzo-p-dioxin is used in scientific research to study the toxicological effects of dioxins. It serves as a model compound to understand the mechanisms of dioxin toxicity, including their effects on the aryl hydrocarbon receptor (AHR) and subsequent biological responses . Research also focuses on its environmental impact and persistence, as well as its potential role in inducing oxidative stress and other toxic effects .
Mechanism of Action
The primary mechanism of action of 1,3,7,8-tetrabromodibenzo-p-dioxin involves binding to the aryl hydrocarbon receptor (AHR). This binding leads to the activation of AHR and its translocation to the nucleus, where it interacts with dioxin-responsive elements (DREs) in the DNA. This interaction results in the altered expression of various genes involved in xenobiotic metabolism, oxidative stress response, and other cellular processes .
Comparison with Similar Compounds
1,3,7,8-Tetrabromodibenzo-p-dioxin is similar to other halogenated dibenzo-p-dioxins, such as:
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and environmental persistence.
1,2,3,7,8-Pentabromodibenzo-p-dioxin: Another brominated dioxin with similar toxicological properties.
2,3,7,8-Tetrabromodibenzofuran: A related compound with similar bromination patterns .
The uniqueness of this compound lies in its specific bromination pattern, which influences its chemical reactivity and biological effects compared to other dioxins .
Properties
CAS No. |
109333-31-5 |
|---|---|
Molecular Formula |
C12H4Br4O2 |
Molecular Weight |
499.77 g/mol |
IUPAC Name |
1,3,7,8-tetrabromodibenzo-p-dioxin |
InChI |
InChI=1S/C12H4Br4O2/c13-5-1-8(16)12-11(2-5)17-9-3-6(14)7(15)4-10(9)18-12/h1-4H |
InChI Key |
DKKJDGGGXMTZKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1OC3=CC(=C(C=C3O2)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















